REACTION_CXSMILES
|
C([O:3][C:4](=O)[C:5]1[CH:10]=[C:9]([CH3:11])[C:8]([CH2:12][CH:13]([CH3:15])[CH3:14])=[N:7][CH:6]=1)C.[NH3:17]>CO>[CH2:12]([C:8]1[C:9]([CH3:11])=[CH:10][C:5]([C:4]([NH2:17])=[O:3])=[CH:6][N:7]=1)[CH:13]([CH3:15])[CH3:14]
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C1=CN=C(C(=C1)C)CC(C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
80 mL
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Type
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solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue is dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)C1=NC=C(C(=O)N)C=C1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.89 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |